molecular formula C8H7F3N2O B12081607 3-Amino-2-(trifluoromethyl)benzamide

3-Amino-2-(trifluoromethyl)benzamide

Cat. No.: B12081607
M. Wt: 204.15 g/mol
InChI Key: DAUPOWWOUCAHNY-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)benzamide is an organic compound that features an amino group and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride. This intermediate is then reacted with an appropriate amine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce hydroxylamines.

Scientific Research Applications

3-Amino-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • 3-Amino-4-(trifluoromethyl)benzamide
  • 2-Amino-5-(trifluoromethyl)benzamide

Comparison: Compared to these similar compounds, 3-Amino-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the trifluoromethyl group can significantly affect the compound’s interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

3-amino-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,12H2,(H2,13,14)

InChI Key

DAUPOWWOUCAHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(F)(F)F)C(=O)N

Origin of Product

United States

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